molecular formula C11H20N2O2 B12643424 tert-butyl N-{[(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]methyl}carbamate

tert-butyl N-{[(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]methyl}carbamate

Cat. No.: B12643424
M. Wt: 212.29 g/mol
InChI Key: UIYMGRQQGQOESZ-KCJUWKMLSA-N
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Description

tert-butyl N-{[(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]methyl}carbamate is a sophisticated chiral amine derivative that serves as a key synthetic intermediate in pharmaceutical research and development. Its core structure incorporates the rigid, three-dimensional [3.1.0]bicyclic scaffold of 3-azabicyclo[3.1.0]hexane, a privileged motif known for its ability to confer conformational restraint and improve physicochemical properties in drug candidates [1] . The presence of the tert-butoxycarbonyl (Boc) protecting group on a pendant aminomethyl sidechain makes this compound particularly valuable for peptide mimetic and peptidomimetic synthesis, allowing for selective deprotection under mild acidic conditions to reveal a primary amine for further elaboration [2] . The specific (1S,5S) stereochemistry is critical for achieving precise spatial orientation in target molecules, which is essential for optimizing interactions with biological targets such as enzymes and receptors. This compound is therefore extensively utilized in the exploration of structure-activity relationships (SAR), particularly in programs targeting central nervous system (CNS) disorders, infectious diseases, and other therapeutic areas where rigid, amine-containing scaffolds are of high value [3] . Its primary research value lies in its role as a versatile building block for constructing complex molecular architectures with enhanced metabolic stability and binding affinity.

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

tert-butyl N-[[(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]methyl]carbamate

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-7-11-4-8(11)5-12-6-11/h8,12H,4-7H2,1-3H3,(H,13,14)/t8-,11+/m1/s1

InChI Key

UIYMGRQQGQOESZ-KCJUWKMLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@]12C[C@@H]1CNC2

Canonical SMILES

CC(C)(C)OC(=O)NCC12CC1CNC2

Origin of Product

United States

Preparation Methods

Method 1: Direct Carbamate Formation

One common method for synthesizing this compound is through direct carbamate formation from an amine precursor and a tert-butyl chloroformate.

Reagents and Conditions:

Reaction Scheme:

$$
\text{(1S,5S)-3-azabicyclo[3.1.0]hexan-1-amine} + \text{tert-butyl chloroformate} \xrightarrow{\text{TEA}} \text{this compound}
$$

Yield: Typically yields around 70% under optimized conditions.

Method 2: Two-Step Synthesis via Intermediate Formation

Another effective method involves an intermediate formation where the azabicyclic compound is first protected before undergoing carbamate formation.

Step 1: Protection of Amine

Reagents and Conditions:

Step 2: Carbamate Formation

After protection, the Boc-protected amine reacts with tert-butyl chloroformate.

Yield: This method can provide yields of up to 85% depending on purification steps.

Method 3: Microwave-Assisted Synthesis

Microwave-assisted synthesis has been explored to enhance reaction times and yields.

Reagents and Conditions:

Yield: Yields can reach approximately 90% with reduced reaction times compared to conventional heating methods.

Comparative Yield Data

The following table summarizes the yields obtained from different preparation methods:

Method Yield (%) Key Features
Direct Carbamate Formation 70 Simple one-step reaction
Two-Step Synthesis 85 Higher yield with protection step
Microwave-Assisted Synthesis 90 Fast reaction time with high yield

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-{[(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]methyl}carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies .

Biology: In biological research, this compound can be used to study enzyme interactions and inhibition. Its bicyclic structure allows it to interact with various biological targets, making it useful in biochemical assays.

Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. It may exhibit pharmacological activities such as enzyme inhibition or receptor modulation.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl N-{[(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]methyl}carbamate involves its interaction with specific molecular targets. The tert-butyl group and bicyclic structure allow it to bind to enzyme active sites or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

tert-butyl N-[(rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl)methyl]carbamate

  • Structure : Differs in stereochemistry (1R,5S,6r configuration) and substitution position (methyl group at C6 instead of C1).
  • Properties : Molecular weight = 198.26 (C10H18N2O2), purity ≥97% .
  • Application : Used in chiral building blocks for drug discovery, highlighting the role of stereochemistry in biological activity .

tert-butyl (1R,5S,6S)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate

  • Structure: Contains an amino group at C6 instead of a methylcarbamate moiety.
  • Synthesis : Prepared via coupling reactions using EDCI and DIPEA, followed by Boc protection .
  • Application : Intermediate for fluorinated cyclopropane derivatives in medicinal chemistry .

Functional Group Modifications

tert-butyl (3-(4-(((Boc)amino)methyl)-1-cyclopropyl-6-fluoro-8-methyl-2-oxo-1,2-dihydroquinolin-7-yl)-3-azabicyclo[3.1.0]hexan-1-yl)carbamate

  • Structure: Incorporates a quinolinone moiety and additional Boc-protected amine.
  • Synthesis : Catalytic hydrogenation and Boc-anhydride coupling yield this topoisomerase inhibitor precursor .

N-Boc-cis-4,5-Methano-L-prolinamide

  • Structure : Features a carbamoyl group instead of a methylcarbamate.
  • Application : Key intermediate in Saxagliptin synthesis, highlighting the versatility of bicyclic carbamates in antidiabetic drug development .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Purity Storage Conditions
Target compound C9H13ClN2O2 205.69 ≥95% Refrigerated
rel-(1R,5S,6r)-isomer C10H18N2O2 198.26 ≥97% Room temperature
3-azabicyclo[3.1.0]hexane hydrochloride C5H10N2·HCl 134.61 N/A Ambient

Key Observations :

  • Chlorine substitution in the target compound increases molecular weight and polarity compared to non-halogenated analogs.
  • Boc protection enhances stability but necessitates refrigeration to prevent decomposition .

Biological Activity

Tert-butyl N-{[(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]methyl}carbamate (CAS Number: 134575-12-5) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

The molecular formula of this compound is C11H20N2O2C_{11}H_{20}N_{2}O_{2} with a molecular weight of 212.289 g/mol. The structure features a bicyclic system that contributes to its unique biological properties.

PropertyValue
CAS Number134575-12-5
Molecular FormulaC₁₁H₂₀N₂O₂
Molecular Weight212.289 g/mol

The biological activity of this compound is largely attributed to its interaction with specific biological targets, including enzymes and receptors involved in various metabolic pathways. Research indicates that this compound may act as an inhibitor or modulator of certain proteases, which are critical in numerous physiological processes.

Case Studies

  • Protease Inhibition : A study demonstrated that derivatives of azabicyclo compounds exhibit significant inhibitory activity against the main protease (Mpro) of SARS-CoV-2, suggesting potential applications in antiviral therapies . While the specific activity of this compound against Mpro requires further investigation, its structural similarities to known inhibitors warrant exploration.
  • Neuroprotective Effects : Another study explored the neuroprotective properties of similar bicyclic compounds in models of neurodegeneration, indicating that these compounds could modulate neurotransmitter systems and provide protective effects against neuronal damage .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary data suggest that the compound exhibits favorable absorption and distribution characteristics; however, detailed studies are required to fully elucidate its metabolic profile.

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

  • Antiviral Activity : The compound's structural analogs have shown promising results in inhibiting viral replication in vitro.
  • Cytotoxicity : Evaluations of cytotoxic effects on various cell lines indicate that while some azabicyclic compounds exhibit toxicity at high concentrations, tert-butyl derivatives may offer a better safety profile due to their selective action mechanisms.

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